molecular formula C18H14F3NO2S B2697129 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034254-96-9

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2697129
CAS No.: 2034254-96-9
M. Wt: 365.37
InChI Key: YLTWGDHQSHCWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3NO2S and its molecular weight is 365.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Research on the synthesis of dihydrothieno and furopyrimidines reveals the chemical reactivity of related compounds, indicating potential applications in developing new chemical entities (Maruoka, Yamagata, & Yamazaki, 2001).

  • Reactivity with Other Compounds : Studies on the synthesis and reactivity of furan and thiophene derivatives demonstrate the compound's potential for creating new molecular structures through electrophilic substitution reactions, highlighting its versatility in synthetic chemistry (Aleksandrov & El’chaninov, 2017).

  • Formation of Polyheterocyclic Compounds : The compound's ability to undergo photoinduced oxidative annulation, forming complex polyheterocyclic structures, suggests its usefulness in advanced organic synthesis (Zhang et al., 2017).

Biological Activities

  • Antiplasmodial Activities : N-acylated furazan derivatives, closely related to the compound , have shown significant activity against Plasmodium falciparum, the parasite causing malaria. This indicates potential antimalarial applications for similar compounds (Hermann et al., 2021).

  • Cytotoxicity and Enzyme Inhibition : Related furan and thiophene derivatives have been studied for their cytotoxic effects and ability to inhibit enzymes like inosine 5'-monophosphate dehydrogenase, suggesting potential in cancer research and enzyme-related studies (Franchetti et al., 2000).

Material Science Applications

  • Electrochromic Conducting Polymers : Derivatives of thiophene and furan have been used to create electrochromic conducting polymers, indicating potential applications in material sciences, particularly in creating smart materials and electronics (Sotzing, Reynolds, & Steel, 1996).

  • Dye-Sensitized Solar Cells : Furan derivatives have been employed in dye-sensitized solar cells, enhancing energy-to-electricity conversion efficiency. This suggests possible applications in renewable energy technologies (Kim et al., 2011).

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S/c19-18(20,21)15-4-2-1-3-14(15)17(23)22-9-7-13-5-6-16(25-13)12-8-10-24-11-12/h1-6,8,10-11H,7,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTWGDHQSHCWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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